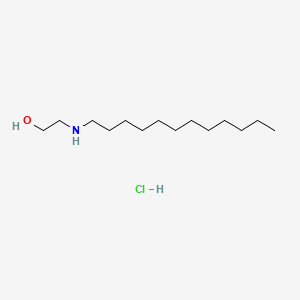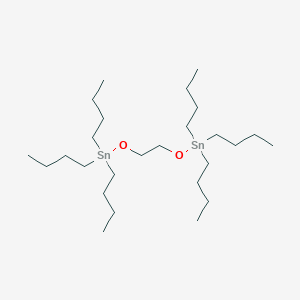
5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane is a unique organotin compound characterized by its complex structure, which includes two tin atoms and multiple butyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane typically involves the reaction of organotin precursors with appropriate ligands under controlled conditions. One common method involves the use of dibutyltin oxide and a diol, which react to form the desired compound through a condensation reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the tin-oxygen-tin linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin atoms to lower oxidation states.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Reduced tin compounds with lower oxidation states.
Substitution: New organotin compounds with different alkyl or aryl groups.
科学的研究の応用
5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane involves its interaction with molecular targets through its tin atoms and butyl groups. The tin atoms can coordinate with various ligands, facilitating catalytic processes. Additionally, the compound’s structure allows it to interact with biological molecules, potentially leading to biological activity.
類似化合物との比較
Similar Compounds
Dibutyltin oxide: A simpler organotin compound with similar reactivity.
Tributyltin chloride: Another organotin compound with different substituents.
Tetraphenyltin: An organotin compound with phenyl groups instead of butyl groups.
Uniqueness
5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane is unique due to its complex structure, which includes two tin atoms and multiple butyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in catalysis and materials science.
特性
CAS番号 |
13787-33-2 |
|---|---|
分子式 |
C26H58O2Sn2 |
分子量 |
640.2 g/mol |
IUPAC名 |
tributyl(2-tributylstannyloxyethoxy)stannane |
InChI |
InChI=1S/6C4H9.C2H4O2.2Sn/c6*1-3-4-2;3-1-2-4;;/h6*1,3-4H2,2H3;1-2H2;;/q;;;;;;-2;2*+1 |
InChIキー |
DXLPIWPMNBQJNW-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)OCCO[Sn](CCCC)(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


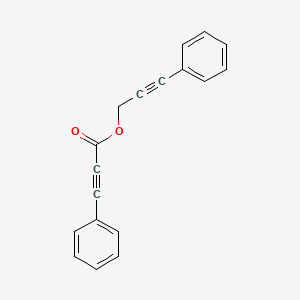
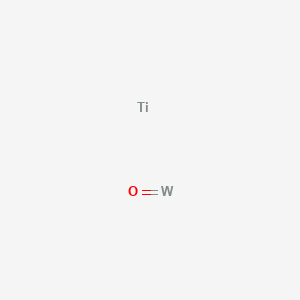
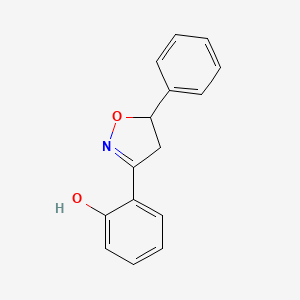

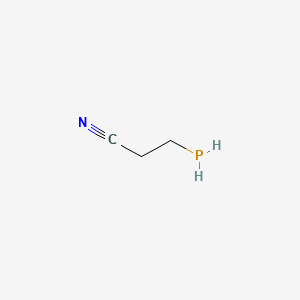
![Pyridinium, 1-[(dodecyloxy)methyl]-, chloride](/img/structure/B14718420.png)
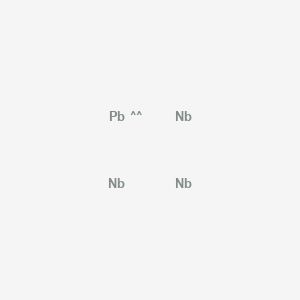

![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)
![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
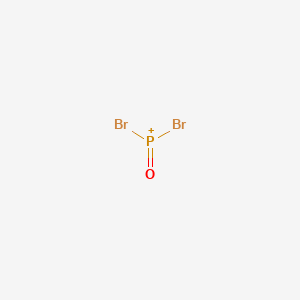
![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)
